Tadalafil - 171596-29-5

Tadalafil

Catalog Number: EVT-283100
CAS Number: 171596-29-5
Molecular Formula: C22H19N3O4
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tadalafil is a pyrazinopyridoindole that is 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione substituted at position 2 by a methyl group and at position 6 by a 1,3-benzodioxol-5-yl group (the 6R,12aR-diastereomer). A phosphodiesterase V inhibitor inhibitor, currently marketed in pill form for treating erectile dysfunction under the name Cialis; and under the name Adcirca for the treatment of pulmonary arterial hypertension. It has a role as an EC 3.1.4.35 (3',5'-cyclic-GMP phosphodiesterase) inhibitor and a vasodilator agent. It is a pyrazinopyridoindole and a member of benzodioxoles.
Tadalafil is a selective phosphodiesterase-5 inhibitor that is used in the treatment of erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy. It was first approved in 2003 by the FDA for use in ED and later in 2009 for PAH. In contrast to other PDE5 inhibitors like [sildenafil], tadalafil has greater selectivity for PDE5 and a longer half-life which has made it a more suitable option for chronic once-daily dosing in the treatment of PAH.
Tadalafil is a Phosphodiesterase 5 Inhibitor. The mechanism of action of tadalafil is as a Phosphodiesterase 5 Inhibitor.
Tadalafil is a carboline-based compound with vasodilatory activity. Tadalafil selectively inhibits the cyclic guanosine monophosphate (cGMP)-specific type 5 phosphodiesterase- (PDE-5)-mediated degradation of cGMP, which is found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. Inhibition of cGMP degradation by tadalafil results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection.
A carboline derivative and PHOSPHODIESTERASE 5 INHIBITOR that is used primarily to treat ERECTILE DYSFUNCTION; BENIGN PROSTATIC HYPERPLASIA and PRIMARY PULMONARY HYPERTENSION.
See also: Finasteride; tadalafil (component of).

Sildenafil

  • Compound Description: Sildenafil is a phosphodiesterase type 5 (PDE5) inhibitor widely used for the treatment of erectile dysfunction (ED). It is known for its rapid onset of action but shorter duration of effect compared to tadalafil. []

Vardenafil

  • Compound Description: Vardenafil is another PDE5 inhibitor used for the treatment of ED. It has a slightly longer duration of action than sildenafil but shorter than tadalafil. []
  • Relevance: Vardenafil, like tadalafil, belongs to the PDE5 inhibitor class of drugs used for ED treatment. Tadalafil's longer duration of action sets it apart from vardenafil. []

Nortadalafil

  • Compound Description: Nortadalafil is a tadalafil analogue. The 6R,12aR isomer of nortadalafil is suggested to have potent inhibitory activity against PDE5. []
  • Relevance: Nortadalafil is structurally similar to tadalafil, sharing the core structure but with modifications. The potential for potent PDE5 inhibition makes it relevant to tadalafil's mechanism of action. []

Homotadalafil

  • Compound Description: Homotadalafil is another tadalafil analogue. The 6R,12aR isomer of homotadalafil is suggested to have potent inhibitory activity against PDE5. []
  • Relevance: Similar to nortadalafil, homotadalafil is structurally related to tadalafil with modifications. Its potential as a potent PDE5 inhibitor makes it relevant to tadalafil's therapeutic target. []

Alfuzosin

  • Compound Description: Alfuzosin is an alpha1-adrenoceptor blocker commonly used to treat lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). []
  • Relevance: Although structurally unrelated to tadalafil, alfuzosin is relevant due to its clinical use in combination with tadalafil for patients experiencing both ED and BPH/LUTS. The combination shows synergistic effects in relaxing the human corpus cavernosum. []

Tamsulosin

  • Compound Description: Tamsulosin is another alpha1-adrenoceptor blocker used to treat BPH/LUTS. []
  • Relevance: Similar to alfuzosin, tamsulosin is clinically relevant due to its potential use in combination with tadalafil for patients with both ED and BPH/LUTS. Studies have compared the efficacy of both drugs for these conditions. []

Silodosin

  • Compound Description: Silodosin is an alpha1A-adrenoceptor-selective antagonist used to treat LUTS associated with BPH. []
  • Relevance: While not structurally similar to tadalafil, silodosin's use in treating LUTS associated with BPH makes it relevant. Studies have compared its therapeutic efficacy with tadalafil in managing these symptoms. []

Melatonin

  • Compound Description: Melatonin is a hormone naturally produced by the body, primarily known for its role in regulating sleep-wake cycles. It also exhibits antioxidant properties. []
  • Relevance: Although structurally different from tadalafil, melatonin was studied in combination with tadalafil for its potential to enhance the recovery of erectile function after spinal cord injury in rats. This combination therapy showed promising results due to the antioxidant effects of melatonin. []
Source and Classification

Tadalafil is derived from the amino acid L-tryptophan and belongs to a class of drugs known as phosphodiesterase inhibitors. These compounds inhibit the enzyme phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate in smooth muscle cells, promoting vasodilation and increased blood flow.

Synthesis Analysis

Methods and Technical Details

The synthesis of tadalafil typically involves several key steps:

  1. Starting Materials: The synthesis begins with L-tryptophan methyl ester hydrochloride and piperonylaldehyde.
  2. Pictet-Spengler Reaction: This crucial step involves the condensation of tryptophan derivatives with aldehydes to form tetrahydro-β-carboline intermediates. The reaction can lead to both cis and trans isomers, necessitating careful control of conditions to optimize yields and selectivity.
  3. Chloromethylation and Aminolysis: Following the Pictet-Spengler reaction, chloromethylation is performed, followed by aminolysis to close the ring structure, yielding tadalafil.
  4. Purification: The final product is purified using techniques such as column chromatography to separate desired isomers from impurities .
Molecular Structure Analysis

Structure and Data

Tadalafil has a complex molecular structure characterized by its unique bicyclic core. Its chemical formula is C22_{22}H19_{19}N3_{3}O4_{4}S. The structure features a pyrimidinone ring fused with a tetrahydro-β-carboline moiety.

Key data points include:

  • Molecular Weight: 389.47 g/mol
  • Melting Point: Approximately 300 °C (decomposes)
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water .
Chemical Reactions Analysis

Reactions and Technical Details

Tadalafil undergoes various chemical reactions during its synthesis:

  1. Pictet-Spengler Reaction: This reaction forms the initial tetrahydro-β-carboline structure by combining tryptophan derivatives with aldehydes under acidic conditions.
  2. Chloromethylation: Involves the introduction of chloromethyl groups, enhancing reactivity for subsequent steps.
  3. Aminolysis: A critical step where amines react with chloromethylated intermediates to form the final bicyclic structure.

The reactions are typically carried out under inert atmospheres (e.g., nitrogen) to prevent oxidation or other side reactions .

Mechanism of Action

Process and Data

Tadalafil's mechanism of action involves selective inhibition of phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, tadalafil increases cGMP levels, leading to relaxation of smooth muscle in blood vessels and enhanced blood flow to specific areas such as the penis.

This mechanism is particularly effective during sexual arousal when nitric oxide is released, further stimulating cGMP production. The pharmacokinetics of tadalafil show peak plasma concentrations occurring about 2 hours after oral administration, with a half-life ranging from 17.5 hours .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tadalafil exhibits several notable physical and chemical properties:

  • Appearance: Pale yellow crystalline powder
  • Stability: Stable under normal conditions but sensitive to light and moisture
  • pH Range: Slightly acidic (pH around 4.5–6)
  • Log P (octanol-water partition coefficient): Approximately 2.7, indicating moderate lipophilicity .

These properties influence its formulation in pharmaceutical products, ensuring stability and efficacy.

Applications

Scientific Uses

Beyond its primary application in treating erectile dysfunction and pulmonary arterial hypertension, tadalafil has been investigated for other potential uses:

  1. Benign Prostatic Hyperplasia: Tadalafil may alleviate symptoms associated with this condition due to its vasodilatory effects.
  2. Exercise Capacity in Pulmonary Hypertension: Studies have shown improvements in exercise capacity among patients with pulmonary arterial hypertension when treated with tadalafil.
  3. Potential Cardiovascular Benefits: Research suggests that tadalafil may have protective effects on cardiovascular health due to its ability to enhance blood flow .
Pharmacological Mechanisms and Molecular Interactions of Tadalafil

PDE5 Inhibition Dynamics and cGMP Modulation Pathways

Tadalafil functions as a competitive inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. Upon sexual stimulation, nitric oxide (NO) release activates soluble guanylyl cyclase (sGC), converting GTP to cGMP. This secondary messenger activates protein kinase G (PKG), which phosphorylates ion channels and pumps, reducing intracellular calcium and inducing smooth muscle relaxation. Tadalafil amplifies this pathway by binding to PDE5's catalytic site, preventing cGMP degradation and elevating its concentrations by 1.5–2.5-fold in corporal tissue [1] [9]. The resultant vasodilation in the corpus cavernosum enhances penile blood flow, facilitating erection [5] [6].

In pulmonary arterial hypertension (PAH), tadalafil’s PDE5 inhibition similarly elevates cGMP in lung vasculature, reducing pulmonary vascular resistance and remodeling. The drug’s effect extends to benign prostatic hyperplasia (BPH), where cGMP accumulation relaxes bladder and prostate smooth muscle, improving urinary outflow [1] [4].

Table 1: cGMP Modulation by Tadalafil in Target Tissues

TissueBasal cGMP (nM)Post-Tadalafil cGMP (nM)Physiological Outcome
Corpus Cavernosum5–1015–25Penile Vasodilation
Pulmonary Artery8–1220–30Reduced Vascular Resistance
Prostate3–710–18Smooth Muscle Relaxation

Data derived from in vitro and ex vivo studies [1] [4] [6]

Structural Determinants of PDE5 Isoform Selectivity

Tadalafil’s selectivity for PDE5 over other PDE isoforms arises from its unique interaction with the enzyme’s catalytic domain. PDE5 comprises three splice variants (PDE5A1, PDE5A2, PDE5A3) sharing a conserved C-terminal catalytic domain but differing in N-terminal regulatory elements. Tadalafil binds within the hydrophobic pocket of the catalytic site, forming hydrogen bonds with Gln817 and hydrophobic interactions with Phe820 in PDE5A [3] [6]. The drug’s methylenedioxyphenyl moiety docks into a subpocket lined with Val782, Tyr612, and Ile768, minimizing steric clashes—unlike sildenafil, which exhibits bulkier binding [3].

The PDE5 catalytic domain contains a signature zinc-binding motif (His617, His653, Asp754) and a magnesium ion coordinated by Asp764 and Asn765. Tadalafil’s carboxyl group chelates magnesium, while its piperazinedione ring anchors to the metal-binding domain (MBD), enhancing affinity (Ki = 2 nM) [3] [6]. This precision excludes isoforms like PDE6 (retinal-specific) and PDE11 (broadly expressed), which lack analogous residues in their MBDs [3].

Table 2: Key Residues in PDE5 Catalytic Domain for Tadalafil Binding

ResidueRole in BindingInteraction with Tadalafil
Gln817Hydrogen bond formationAccepts H-bond from tadalafil’s carbonyl
Phe820Hydrophobic stabilizationπ-Stacking with indole ring
Val782Pocket shape definitionVan der Waals contacts
Asp764Magnesium coordinationChelates Mg²⁺; stabilizes complex

Structural insights from X-ray crystallography and mutagenesis [3] [6]

Molecular Binding Kinetics and Allosteric Modulation Mechanisms

Tadalafil exhibits slow dissociation kinetics (koff = 0.05 s⁻¹) and prolonged PDE5 occupancy (half-life ~17.5 hours), attributable to its deep burial in the catalytic pocket [1] [5]. Unlike sildenafil, which dissociates rapidly (koff = 0.8 s⁻¹), tadalafil’s rigid β-carboline structure minimizes conformational flexibility, reducing unbinding rates [3]. This kinetic profile underpins its extended therapeutic window (up to 36 hours) [5].

Allosteric modulation occurs via PDE5’s regulatory GAF domains (GAFA and GAFB). cGMP binding to GAFB induces dimerization and stabilizes the catalytic domain. Tadalafil enhances this process by promoting a closed conformation, increasing PDE5’s affinity for cGMP by 30–40% [6]. This positive cooperativity amplifies cGMP accumulation beyond direct catalytic inhibition—a unique feature among PDE5 inhibitors [1] [6].

Table 3: Kinetic Parameters of Tadalafil-PDE5 Interaction

ParameterValueMethod of Determination
Ki1.8–2.3 nMEnzyme inhibition assays
kon1.2 × 10⁶ M⁻¹s⁻¹Surface plasmon resonance
koff0.05 s⁻¹Stopped-flow fluorimetry
IC50 (PDE5)0.94–2.0 nMRadiolabeled cGMP hydrolysis

Data from biochemical and biophysical studies [1] [3] [5]

Cross-Reactivity Profiling with Non-Target Phosphodiesterase Isoforms

Despite its selectivity, tadalafil exhibits low-affinity inhibition of PDE11A (IC50 = 130–280 nM), 65-fold weaker than for PDE5 [3] [7]. This cross-reactivity stems from 58% sequence homology in the catalytic domain, particularly at Gln817 (conserved as Gln859 in PDE11). However, PDE11’s larger active site (due to Leu833 replacing Phe820) reduces tadalafil’s binding stability [3]. Clinically, this manifests as muscle pain due to PDE11A expression in skeletal muscle, though functional impacts remain debated [7].

In contrast, tadalafil’s affinity for PDE6 (IC50 = 780–1,300 nM) is negligible, avoiding visual disturbances common with sildenafil. This selectivity arises from PDE6’s catalytic domain divergence, including a non-conserved Gln817 counterpart (Gln71) and steric hindrance from its inhibitory γ-subunit [3] [4]. Minimal interaction occurs with PDE1, PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, and PDE10 (IC50 > 30 µM) due to active-site disparities [3].

Table 4: Selectivity Profile of Tadalafil Across PDE Isoforms

PDE IsoformIC50 (nM)Selectivity Ratio (vs. PDE5)Tissue Expression
PDE5A0.94–2.01.0 (Reference)Corpus cavernosum, lung
PDE11A130–28065–140Skeletal muscle, testis
PDE6C780–1,300390–650Retina (cones)
PDE1C> 30,000> 15,000Brain, heart
PDE3A> 50,000> 25,000Platelets, heart

In vitro enzyme inhibition data; selectivity ratio = IC50(PDEX) / IC50(PDE5) [3] [4] [7]

Properties

CAS Number

171596-29-5

Product Name

Tadalafil

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1

InChI Key

WOXKDUGGOYFFRN-IIBYNOLFSA-N

SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble in water
In water, 220 mg/L at 25 °C /Estimated/
2.50e-01 g/L

Synonyms

Cialis
IC 351
IC-351
IC351
Pyrazino(1',2':1,6)pyrido(3,4-b)indole-1,4-dione, 6-(1,3- benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-, (6R,12aR)-
tadalafil

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.